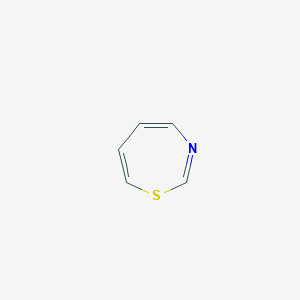

1,3-Thiazepine

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

291-91-8 |

|---|---|

分子式 |

C5H5NS |

分子量 |

111.17 g/mol |

IUPAC 名称 |

1,3-thiazepine |

InChI |

InChI=1S/C5H5NS/c1-2-4-7-5-6-3-1/h1-5H |

InChI 键 |

SIMIXFVGSWZJJV-UHFFFAOYSA-N |

规范 SMILES |

C1=CN=CSC=C1 |

产品来源 |

United States |

Advanced Synthetic Methodologies for 1,3 Thiazepine Core Structures

Cyclization Reactions

Cyclization reactions represent the most fundamental and widely employed strategy for constructing the 1,3-thiazepine ring. These methods typically involve the formation of one or two key bonds to close the seven-membered ring from an acyclic precursor.

A classical and reliable method for synthesizing the tetrahydro-1,3-thiazepine framework involves the double alkylation of a thiourea (B124793) or its N-substituted derivatives with a 1,4-dihaloalkane, such as 1,4-dibromobutane (B41627) or 1,4-dichlorobutane (B89584) [1, 2]. The reaction proceeds via a two-step sequence within a single pot. Initially, the highly nucleophilic sulfur atom of the thiourea attacks one of the electrophilic carbon atoms of the dihaloalkane, displacing a halide ion to form an S-alkylated isothiouronium salt intermediate. This intermediate then undergoes a base-promoted intramolecular N-alkylation, where a nitrogen atom displaces the second halide to complete the ring closure, yielding a 2-imino- or 2-amino-1,3-thiazepine derivative [3, 4]. The choice of base, solvent, and temperature is critical for optimizing the yield and minimizing polymerization or other side reactions .

Table 1: Synthesis of 1,3-Thiazepines via Condensation of Thioureas with 1,4-Dibromobutane

| Entry | Thiourea Derivative | Reaction Conditions | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|

| 1 | Thiourea | 1,4-Dibromobutane, NaOEt, EtOH, Reflux | 2-Iminohexahydro-1,3-thiazepine hydrobromide | 78 | |

| 2 | N-Phenylthiourea | 1,4-Dibromobutane, K2CO3, Acetone, Reflux, 12h | 2-(Phenylimino)hexahydro-1,3-thiazepine | 85 | |

| 3 | N-Methylthiourea | 1,4-Dichlorobutane, NaH, DMF, 60 °C, 8h | 2-(Methylimino)hexahydro-1,3-thiazepine | 72 | |

| 4 | N-Acetylthiourea | 1,4-Dibromobutane, NaOEt, EtOH, Reflux | 2-(Acetylimino)hexahydro-1,3-thiazepine | 65 |

An alternative intramolecular cyclization route utilizes N-(4-hydroxybutyl)thiourea analogues as precursors [2, 6]. In this approach, a strong acid, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), serves as both a catalyst and a dehydrating agent. The reaction mechanism involves the protonation of the terminal hydroxyl group, converting it into a good leaving group (water). Subsequent intramolecular nucleophilic attack by the sulfur atom of the thiourea moiety onto the resulting carbocation (or via an Sɴ2-type displacement) effects the ring closure . This method provides direct access to 2-amino or 2-imino substituted tetrahydro-1,3-thiazepines and avoids the use of dihaloalkanes .

Table 2: Acid-Catalyzed Cyclization of N-(4-Hydroxybutyl)thiourea Derivatives

| Entry | Substrate | Acid/Conditions | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|

| 1 | N-(4-Hydroxybutyl)thiourea | Conc. H₂SO₄, 100 °C, 1h | 2-Aminotetrahydro-1H-1,3-thiazepine | 88 | |

| 2 | N-(4-Hydroxybutyl)-N'-phenylthiourea | Polyphosphoric Acid (PPA), 120 °C, 2h | 2-(Phenylamino)tetrahydro-1H-1,3-thiazepine | 91 | |

| 3 | N-(4-Hydroxybutyl)-N'-benzoylthiourea | Conc. H₂SO₄, 80 °C, 3h | 2-(Benzoylamino)tetrahydro-1H-1,3-thiazepine | 75 |

Modern synthetic chemistry increasingly favors methods that offer enhanced reaction rates, higher yields, and improved energy efficiency. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for achieving these goals. The synthesis of 1,3-thiazepines has been significantly advanced by the microwave-assisted cyclodehydration of N-(4-hydroxybutyl)thioamides using polyphosphate ester (PPSE) as the cyclodehydrating agent . PPSE acts as an efficient acid catalyst and dehydrator, while microwave irradiation drastically reduces reaction times from several hours under conventional heating to just a few minutes. This rapid, clean, and high-yielding protocol is particularly effective for synthesizing 2-substituted-4,5,6,7-tetrahydro-1,3-thiazepines.

Table 3: Microwave-Assisted Synthesis of 1,3-Thiazepines

| Entry | Substrate (Thioamido Alcohol) | Conditions | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|

| 1 | N-(4-Hydroxybutyl)thiobenzamide | PPSE, MW (150 W), 4 min | 2-Phenyl-4,5,6,7-tetrahydro-1,3-thiazepine | 94 | |

| 2 | N-(4-Hydroxybutyl)-2-chlorothioacetamide | PPSE, MW (150 W), 5 min | 2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-thiazepine | 90 | |

| 3 | N-(4-Hydroxybutyl)-2-phenoxythioacetamide | PPSE, MW (150 W), 3.5 min | 2-(Phenoxymethyl)-4,5,6,7-tetrahydro-1,3-thiazepine | 92 |

The synthesis of benzo-fused 1,3-thiazepines (1,3-benzothiazepines) can be achieved through advanced transition-metal-catalyzed C–H activation/functionalization strategies. A notable example is the intramolecular dehydrogenative C–S bond formation from readily available N-(arylpropyl)thioamides . This transformation is typically catalyzed by a palladium(II) complex, such as Pd(OAc)₂, with a suitable oxidant like Ag₂CO₃ or Cu(OAc)₂. The proposed mechanism involves the coordination of the thioamide to the palladium center, followed by a concerted metalation-deprotonation step at the ortho-C–H bond of the aryl ring to form a palladacycle intermediate. Subsequent reductive elimination forges the key C–S bond, closing the seven-membered ring and regenerating the active catalyst. This method provides a highly efficient and atom-economical route to functionalized 1,3-benzothiazepine derivatives.

Table 4: Palladium-Catalyzed Synthesis of 1,3-Benzothiazepines

| Entry | Substrate | Catalyst/Oxidant/Solvent | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|

| 1 | N-(3-Phenylpropyl)thiobenzamide | Pd(OAc)₂, Ag₂CO₃, TFA, DCE, 100 °C | 2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepine | 82 | |

| 2 | N-(3-Phenylpropyl)-4-methylthiobenzamide | Pd(OAc)₂, Cu(OAc)₂, O₂, Toluene, 110 °C | 2-(p-Tolyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine | 76 | |

| 3 | N-[3-(4-Methoxyphenyl)propyl]thiobenzamide | Pd(OAc)₂, Ag₂CO₃, TFA, DCE, 100 °C | 7-Methoxy-2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine | 79 |

Note: The product numbering in the source reflects a different isomer (1,5-benzothiazepine), but the principle of C-S bond formation is analogous and adaptable for 1,3-isomers with appropriate precursors.

Cycloaddition strategies, particularly multi-component reactions (MCRs), offer a powerful platform for the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation.

A highly efficient one-pot, four-component synthesis of densely functionalized this compound-4-ones has been developed . This sequential MCR brings together a primary amine, a 1,3-dicarbonyl compound (e.g., dimedone or ethyl acetoacetate), an aryl isothiocyanate, and chloroacetyl chloride. The reaction cascade proceeds through several steps:

Initial Knoevenagel condensation between the primary amine and the 1,3-dicarbonyl compound forms a reactive enamine intermediate.

Nucleophilic addition of the enamine to the aryl isothiocyanate generates a thiourea derivative.

Finally, tandem N-acylation and S-alkylation with chloroacetyl chloride triggers a cyclization event, constructing the this compound-4-one ring system. This methodology allows for significant structural diversity by simply varying the four starting components, making it a valuable tool for library synthesis.

Table 5: Four-Component Synthesis of this compound-4-one Derivatives

| Entry | Amine / 1,3-Dicarbonyl / Isothiocyanate | Conditions | Product Core Structure | Yield (%) | Ref. |

|---|---|---|---|---|---|

| 1 | Benzylamine / Dimedone / Phenyl isothiocyanate | Chloroacetyl chloride, CH₃CN, Reflux | 1-Benzyl-6,6-dimethyl-2-(phenylimino)-3-phenyl-1,2,3,5,6,7-hexahydro-4H-1,3-thiazepin-4-one | 85 | |

| 2 | Cyclohexylamine / Ethyl acetoacetate (B1235776) / p-Tolyl isothiocyanate | Chloroacetyl chloride, CH₃CN, Reflux | 1-Cyclohexyl-5-methyl-2-(p-tolylimino)-3-(p-tolyl)-1,2,3,5-tetrahydro-4H-1,3-thiazepin-4-one | 81 | |

| 3 | Aniline / Dimedone / 4-Chlorophenyl isothiocyanate | Chloroacetyl chloride, CH₃CN, Reflux | 3-(4-Chlorophenyl)-2-[(4-chlorophenyl)imino]-6,6-dimethyl-1-phenyl-1,2,3,5,6,7-hexahydro-4H-1,3-thiazepin-4-one | 79 |

Cycloaddition Reactions

Ring Expansion Reactions (e.g., from Thiopyrans)

Ring expansion reactions represent a powerful strategy for constructing seven-membered rings from more readily available smaller ring systems. A notable example in this compound synthesis involves the transformation of thiopyran derivatives. Research has shown that the thermolysis of specific 4-azidothiopyrans can lead to the formation of this compound derivatives through a ring expansion mechanism. tandfonline.com

Specifically, the reaction of 2,6-di-tert-butyl-4-azido-4-R-thiopyrans results in the formation of 1,3-thiazepines, which is contrary to the expected formation of 1,4-thiazepines. tandfonline.comtandfonline.comscispace.com This outcome suggests the involvement of an intermediate that contains a nitrene center at the 2-position of the thiopyran skeleton. tandfonline.com The subsequent rearrangement and ring expansion of this intermediate yield the thermodynamically stable this compound ring system. The mass spectrometry fragmentation of the resulting this compound products often shows a characteristic loss of pivalonitrile and a methyl radical from a tert-butyl group, supporting the proposed structures. tandfonline.com

| Thiopyran Precursor | Resulting this compound Derivative | Key Reaction Type | Reference |

|---|---|---|---|

| 2,6-di-tert-butyl-4-azido-4-R-thiopyran | Substituted this compound | Thermolysis-induced Ring Expansion | tandfonline.comtandfonline.com |

1,3-Dipolar Cycloadditions in Heterocycle Synthesis

The 1,3-dipolar cycloaddition is a highly efficient and versatile reaction in heterocyclic chemistry, valued for its ability to construct five-membered rings with high regio- and stereoselectivity. nih.gov This reaction involves a "1,3-dipole" reacting with a "dipolarophile" to form a cyclic adduct. nih.govresearchgate.net While often used to create five-membered heterocycles, this strategy is also applied to modify existing ring systems, including thiazepines. nih.gov

In the context of thiazepine chemistry, 1,3-dipolar cycloaddition has been used to synthesize novel fused heterocyclic systems. For instance, researchers have successfully reacted 1,5-benzothiazepine (B1259763) derivatives with aryl nitrile oxides at room temperature. nih.gov This reaction leads to a series of new 1,2,4-oxadiazolo[4,5-d]-1,5-benzothiazepine derivatives in good yields. nih.gov The C=N bond within the thiazepine ring acts as the dipolarophile, reacting with the nitrile oxide dipole to form the fused oxadiazole ring. nih.gov This demonstrates the utility of 1,3-dipolar cycloaddition reactions for the elaboration of thiazepine scaffolds into more complex molecular architectures.

Derivatization of Pre-existing Thiazepine Scaffolds

The functionalization of a pre-formed heterocyclic core is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's properties. For 1,3-thiazepines, derivatization can be achieved through various synthetic transformations. While the derivatization of scaffolds like pyridothiazepines has been less explored compared to their benzodiazepine (B76468) analogues, several effective methods exist. ugent.be

One common approach begins with the synthesis of acyclic precursors, such as N-(4-hydroxybutyl)-N-R-thioureas, which are then cyclized in the presence of hydrohalic acids to yield 2-(R)-imino-hexahydro-1,3-thiazepines. researchgate.net The resulting imino group and other positions on the ring offer sites for further modification. Another method involves the direct condensation of substituted thiourea derivatives with 1,4-dibromobutane to produce various this compound compounds. researchgate.net Furthermore, a rapid, metal-free synthesis of 1,3-benzothiazepines from readily available thioamides has been developed, which features a broad substrate scope, enabling the creation of a diverse library of derivatives by simply varying the starting thioamide. acs.org

| Starting Materials | Resulting this compound Structure | Reaction Type | Reference |

|---|---|---|---|

| N-(4-hydroxybutyl)-N-R-thiourea | 2-(R)-imino-hexahydro-1,3-thiazepine | Acid-catalyzed Cyclization | researchgate.net |

| Thiourea derivatives + 1,4-dibromobutane | Substituted 1,3-thiazepines | Condensation | researchgate.net |

| Thioamides | 1,3-Benzothiazepine derivatives | Intramolecular Dehydrogenative C–S Bond Formation | acs.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry—minimizing waste, avoiding hazardous solvents, and improving energy efficiency—are increasingly being integrated into pharmaceutical and heterocyclic synthesis. jocpr.com These principles have been successfully applied to the synthesis of 1,3-thiazepines, leading to more sustainable and efficient protocols.

A significant advancement is the use of microwave-assisted organic synthesis (MAOS). beilstein-journals.org A general procedure for synthesizing 2-substituted tetrahydro-1,3-thiazepines utilizes microwave-assisted cyclization of 4-thioamidobutanols. beilstein-journals.org This reaction, promoted by trimethylsilyl (B98337) polyphosphate (PPSE) under solvent-free conditions, provides good to excellent yields of the desired heterocycles in very short reaction times. beilstein-journals.org This method avoids the use of conventional, often hazardous, solvents and dramatically reduces reaction times compared to traditional heating methods. tandfonline.com For example, the synthesis of related 1,5-benzothiazepines under microwave irradiation can be completed in minutes with yields of 82-89%, whereas conventional refluxing in acetic acid requires 10-12 hours and results in lower yields of 59-65%. tandfonline.com Another green technique is mechanochemistry, where benzo[b]thiazepines have been synthesized by grinding reagents together, a solvent-free method that provides excellent yields and high purity. researchgate.net

| Method | Conditions | Reaction Time | Yield |

|---|---|---|---|

| Conventional (Heating) | Reflux in Acetic Acid | 10-12 hours | 59-65% |

| Green (Microwave) | Solvent-free, Solid Support | 60-120 seconds | 82-89% |

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions on the 1,3-Thiazepine Ring

Nucleophilic substitution reactions are a key method for functionalizing the this compound ring. These reactions allow for the introduction of a variety of functional groups onto the heterocyclic scaffold. The specific outcomes of these reactions, including the position of substitution and the nature of the resulting products, are highly dependent on the structure of the this compound derivative and the nucleophile used.

For instance, the synthesis of 2-substituted tetrahydro-1,3-thiazepines can be achieved through the cyclization of 4-thioamidobutanols. beilstein-archives.org This process is thought to proceed via an intramolecular SN2-type displacement. beilstein-archives.org Additionally, the reaction of 4-amino-1-butanol (B41920) with isothiocyanates yields N-(4-hydroxybutyl)-N'-R-thioureas, which can then be cyclized in the presence of hydrohalic acids to form 2-(R-imino)hexahydro-1,3-thiazepines. colab.wsresearchgate.net

Base-catalyzed intramolecular nucleophilic cyclization of 1-(2-haloaroyl)-3-aryl thioureas leads to the formation of 1-aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-ones, a reaction proceeding through an intramolecular nucleophilic substitution (SNAr) mechanism. conicet.gov.ar

Table 1: Examples of Nucleophilic Substitution Reactions in this compound Synthesis

| Starting Material(s) | Reagent(s) | Product | Reaction Type |

| 4-Thioamidobutanols | Trimethylsilyl (B98337) polyphosphate (PPSE), Microwave | 2-Substituted tetrahydro-1,3-thiazepines | Intramolecular SN2-type displacement |

| 4-Amino-1-butanol and Isothiocyanates (RNCS) | Hydrohalic acids | 2-(R-imino)hexahydro-1,3-thiazepines | Cyclization via nucleophilic substitution |

| 1-(2-Haloaroyl)-3-aryl thioureas | Base | 1-Aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-ones | Intramolecular nucleophilic substitution (SNAr) |

Intramolecular and Intermolecular Cyclization Pathways for Complex Derivatives

Cyclization reactions are fundamental to constructing the this compound ring and for synthesizing more complex, fused heterocyclic systems. Both intramolecular and intermolecular pathways are utilized, often involving the reaction of bifunctional starting materials.

A general method for synthesizing 2-substituted tetrahydro-1,3-thiazepines involves the microwave-assisted cyclization of 4-thioamidobutanols. beilstein-archives.org This intramolecular process is promoted by trimethylsilyl polyphosphate (PPSE) under solvent-free conditions. beilstein-archives.org Similarly, N-(4-hydroxybutyl)-N'-R-thioureas, formed from 4-amino-1-butanol and isothiocyanates, undergo cyclization with hydrohalic acids to yield 2-(R-imino)hexahydro-1,3-thiazepines. researchgate.net

Intermolecular approaches are also prevalent. For example, the condensation of thiourea (B124793) derivatives with 1,4-dibromobutane (B41627) provides access to this compound derivatives. researchgate.net Furthermore, a one-pot, bimetallic relay-catalyzed process involving 2-(azidophenyl)methanols, aryl acetylenes, and cyclohexyl isocyanide has been developed to prepare 1,2,3-triazole-fused 1,4-oxazepines, showcasing a complex intermolecular cyclization strategy. doi.org

The formation of seven-membered N,S-heterocycles can also occur through non-concerted cycloaddition processes. For instance, the reaction of certain ketenimines can lead to stabilized zwitterionic intermediates that undergo competitive 1,7-cyclization to form this compound derivatives. mdpi.com

Table 2: Cyclization Strategies for this compound and Related Heterocycles

| Cyclization Type | Starting Material(s) | Key Reagents/Conditions | Product |

| Intramolecular | 4-Thioamidobutanols | PPSE, Microwave | 2-Substituted tetrahydro-1,3-thiazepines |

| Intramolecular | N-(4-hydroxybutyl)-N'-R-thioureas | Hydrohalic acids | 2-(R-imino)hexahydro-1,3-thiazepines |

| Intermolecular | Thiourea derivatives and 1,4-dibromobutane | - | This compound derivatives |

| Intermolecular | 2-(Azidophenyl)methanols, aryl acetylenes, cyclohexyl isocyanide | Bimetallic relay catalysis | 1,2,3-Triazole-fused 1,4-oxazepines |

| Intramolecular (1,7-cyclization) | Ketenimine-derived zwitterionic intermediate | - | This compound derivatives |

Reactions Involving Exocyclic Functional Groups (e.g., Iminothiazepines with Electrophiles)

The reactivity of 1,3-thiazepines is not limited to the ring itself but also extends to exocyclic functional groups. Iminothiazepines, which contain an exocyclic carbon-nitrogen double bond, are particularly important in this regard. The imino group can react with various electrophiles, leading to a range of functionalized products.

The imino nitrogen in iminothiazepines is nucleophilic and can react with electrophilic reagents. For example, the reaction of 2-(R-imino)hexahydro-1,3-thiazepines with electrophiles can lead to substitution at the imino nitrogen or addition to the C=N bond, depending on the nature of the electrophile and the reaction conditions.

The reactivity of exocyclic functional groups is a key aspect of the broader field of heterocyclic chemistry. numberanalytics.comsaskoer.ca For instance, the carbonyl group in acyl derivatives of heterocycles is susceptible to nucleophilic attack, while amino groups can react with electrophiles. libretexts.orgsaskoer.ca These principles apply to functionalized 1,3-thiazepines, allowing for their further elaboration into more complex structures.

Tautomerism in this compound Systems: Amine-Imino Forms and Structural Interconversions

Tautomerism, the interconversion of structural isomers through the migration of a proton and the shifting of a double bond, is a significant feature of certain this compound derivatives. chemistwizards.com The most relevant form of tautomerism in these systems is the amine-imino tautomerism, particularly in 2-amino-1,3-thiazepine derivatives.

These compounds can exist in equilibrium between the 2-aminotetrahydro-1,3-thiazepine (amine form) and the 2-iminohexahydro-1,3-thiazepine (imine form). The position of this equilibrium can be influenced by various factors, including the solvent, temperature, and the nature of substituents on the ring and the amino group. mdpi.com

The differentiation between these tautomeric forms can be challenging. While UV and mass spectrometry may not always provide clear results, FTIR and NMR spectroscopy have proven more effective. researchgate.net For instance, in the ¹³C NMR spectrum, the chemical shift of the C2 carbon is a key indicator: it appears at a more downfield position in the amine tautomer compared to the imine form. researchgate.net X-ray crystallography has been instrumental in definitively identifying the solid-state structure, with all reported crystal structures of such compounds existing in the imine form. researchgate.net

The stabilization of one tautomer over the other can also be influenced by the environment. For example, in some amidine systems, a polar crystalline environment can induce strong polarization, stabilizing the amino-imino tautomer over the diimino form which might be more stable in the gas phase. researchgate.net

Table 3: Spectroscopic Differentiation of Amine and Imino Tautomers of 1,3-Thiazine Derivatives

| Spectroscopic Method | Amine Form (2-phenylaminodihydro-1,3-thiazine) | Imine Form (2-phenyliminotetrahydro-1,3-thiazine) |

| FTIR (C=N band) | Higher frequency | Lower frequency |

| ¹³C NMR (δ C2) | ~165.3 ppm | ~152.1 ppm |

| ¹³C NMR (Δδ C2-C8) | ~30.6 ppm | ~5.4 ppm |

Ring Transformations and Rearrangements

The this compound ring system can undergo various transformations and rearrangements, leading to the formation of other heterocyclic structures. These reactions are often driven by the desire to form more stable ring systems or are initiated by specific reagents and conditions.

While the conversion of 1,3-thiazepines to β-lactams is not a commonly reported transformation, the reverse process, the ring expansion of β-lactams to form 1,4-thiazepines, is well-documented. researchgate.net For example, treatment of a chloro-β-lactam fused with a dihydrobenzothiazine with a base in methanol (B129727) can lead to a 1,4-benzothiazepine derivative through ring expansion. researchgate.net Similarly, the Staudinger ketene-imine cycloaddition of 2-aryl-4,9-dihydro-1,3-thiazino[6,5-b]indoles with chloroacetyl chloride can produce β-lactam fused systems. researchgate.net The subsequent treatment of these azeto[2,1-b]thiazino[6,5-b]indole-1-one derivatives with sodium ethoxide in ethanol (B145695) can then lead to novel thiazepino[7,6-b]indole ring systems via a one-step ring transformation. researchgate.net

In the context of β-lactamase inhibitors, 6-methylidene penems, which contain a β-lactam ring, can undergo a rearrangement after being attacked by the enzyme. nih.gov This involves the formation of a covalently bound 1,4-thiazepine ring system. nih.govacs.org

Sulfur extrusion is a notable reaction of thiazepine analogues, leading to the formation of nitrogen-containing heterocycles without the sulfur atom. This transformation often results in the formation of a more stable aromatic system.

For example, treatment of 3-aryl-2-carbomethoxy-4,5-dihydro-1,4-benzothiazepines with N-chlorosuccinimide in ether results in the formation of 3-aryl-4-carbomethoxyisoquinolines, with the sulfur atom being extruded from the seven-membered ring. researchgate.net Similarly, the reaction of 2-(dimethylamino)thiazole with dimethyl acetylenedicarboxylate (B1228247) (DMAD) proceeds through a series of intermediates, including a this compound, before extruding sulfur to form a pyridine (B92270) derivative. wikipedia.org

A consecutive coupling–cyclocondensation–sulfur extrusion sequence has also been developed for the synthesis of persubstituted pyrazoles. chim.it In this strategy, a Sonogashira coupling is followed by a cyclocondensation with 2-aminothiophenols to form a benzothiazepine (B8601423) intermediate, which then undergoes sulfur extrusion. chim.it

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structural assignment and conformational analysis. researchgate.net

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing key insights into the molecular structure of this compound derivatives. The synthesized compounds are routinely characterized by these methods to confirm their identity. researchgate.netresearchgate.netnih.gov

¹H NMR Spectroscopy: The proton NMR spectra of this compound derivatives display characteristic signals for the protons on the heterocyclic ring and its substituents. For instance, in a series of 2-iminohexahydro-1,3-thiazepine derivatives, the protons of the thiazepine ring appear at specific chemical shifts that confirm the formation of the seven-membered ring. researchgate.net The signals for the methylene (B1212753) groups (CH₂) within the thiazepine ring are typically observed as multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: Carbon-13 NMR is particularly useful for confirming the carbon skeleton of this compound compounds. Studies on 2-phenyl- and 2-benzyliminohexahydro-1,3-thiazepines and their derivatives have shown that substitutions at the 2- and 3-positions of the thiazepine ring significantly influence the chemical shift of the C(4) carbon atom. researchgate.net This sensitivity allows for detailed structural assignments. In some this compound derivatives, the carbon signal for the C-S group appears around δ 57.58 ppm, providing clear evidence of the heterocyclic ring's formation. chemmethod.com The chemical shifts of the carbon atoms adjacent to the nitrogen and sulfur heteroatoms are particularly diagnostic. For example, in certain 1,3,4-thiadiazole (B1197879) derivatives, a related heterocyclic system, the carbon atom adjacent to the secondary amine nitrogen is shifted downfield to between 163.77 and 169.01 ppm due to the electronegativity of the nitrogen atom. dergipark.org.tr

A representative set of chemical shift data for a substituted this compound derivative is presented below.

| ¹H NMR Data for Compound J18 | | :--- | :--- | | Chemical Shift (δ ppm) | Assignment | | 2.05 (d, 2H) | CH₂ in thiazepine ring | | 4.07 (t, 1H) | CH-S in thiazepine ring | | 9.94 (s, 1H) | NH | | 7.01-7.59 (m, 13H) | Aromatic protons | Data sourced from a study on 1,4-thiazepine derivatives, illustrating typical signal regions. chemmethod.com

| ¹³C NMR Data for Compound J18 | | :--- | :--- | | Chemical Shift (δ ppm) | Assignment | | 57.58 | C-S in thiazepine ring | Data sourced from a study on 1,4-thiazepine derivatives, illustrating typical signal regions. chemmethod.com

The seven-membered ring of this compound is flexible and can adopt various conformations. NMR spectroscopy, particularly through the analysis of vicinal coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data, is a powerful tool for studying these conformational preferences in solution. researchgate.netnih.gov Variable temperature NMR studies can reveal the dynamics of conformational interconversions, such as ring inversion. researchgate.net For example, studies on related 2-benzazepine systems have shown that the seven-membered ring undergoes a chair-to-chair interconversion, and the energy barrier for this process can be determined. researchgate.net While specific studies on this compound are less common, the principles derived from similar seven-membered heterocycles are directly applicable. The spatial arrangement of atoms and the conformation of the ring are crucial for understanding the molecule's chemical behavior. researchgate.netresearchgate.net

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound derivatives. The structures of newly synthesized 1,3-thiazepines are often confirmed by the presence of characteristic absorption bands in their IR spectra. researchgate.netresearchgate.net Key vibrational modes include C-H, N-H, C-N, and C-S stretching and bending frequencies. The disappearance of certain bands from the starting materials, such as the S-H band of a thiol or the C=O band of a reactant, and the appearance of new bands corresponding to the heterocyclic ring, provide strong evidence for successful cyclization.

| Typical IR Absorption Bands for this compound Derivatives | | :--- | :--- | :--- | | Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | | N-H | Stretching | 3100-3500 | | C-H (aliphatic) | Stretching | 2850-3000 | | C=N (imine) | Stretching | 1620-1690 | | C-N | Stretching | 1000-1350 | | C-S | Stretching | 600-800 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Studies

Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of this compound derivatives. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which helps to establish the molecular formula.

Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable structural information. In electron ionization (EI-MS), the molecule fragments in a reproducible manner, creating a unique fingerprint. The fragmentation pathways can help to identify different structural isomers. For instance, studies on steroidal benzothiazepines, which contain a related seven-membered ring, show characteristic fragmentation patterns, including the loss of specific rings from the steroid framework, which can be used as a diagnostic tool. rasayanjournal.co.in Common fragmentation in amines involves alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. miamioh.edu For 1,3-thiazepines, fragmentation could involve cleavage of the seven-membered ring, leading to characteristic fragment ions that help elucidate the structure of the original molecule. rasayanjournal.co.inresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption bands in a UV-Vis spectrum correspond to the promotion of electrons from lower to higher energy molecular orbitals. For this compound derivatives, this technique can be used to study the effects of different substituents on the electronic structure of the chromophore. dergipark.org.tr The position (λmax) and intensity (molar absorptivity) of the absorption bands are sensitive to the extent of conjugation and the presence of auxochromic groups. Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental UV-Vis spectra to understand the nature of the electronic transitions, such as HOMO-LUMO transitions. dergipark.org.tr

Single-Crystal X-ray Diffraction (XRD) for Absolute Configuration and Solid-State Structures

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of molecules in the solid state. mdpi.com It provides precise information on bond lengths, bond angles, and torsional angles, allowing for the unambiguous determination of the absolute configuration and the preferred conformation of the this compound ring. researchgate.netresearchgate.net This technique has been crucial in distinguishing between different tautomeric forms, such as amine and imine forms, in substituted 1,3-thiazepines. researchgate.netresearchgate.net

For example, the crystal structure of 2-phenyliminohexahydro-1,3-thiazepine confirmed its imine structure and revealed the specific conformation of the seven-membered ring in the solid state. researchgate.net Although only a limited number of this compound structures have been characterized by single-crystal XRD, these studies provide a fundamental understanding of the ring's conformational behavior. researchgate.net

| Crystallographic Data for 2-Phenylaminotetrahydro-1,3-thiazepine Hydrochloride (HPAT) | | :--- | :--- | | Parameter | Value | | Crystal System | Orthorhombic | | Space Group | P2₁2₁2₁ | | a (Å) | 4.97183(14) | | b (Å) | 15.1169(4) | | c (Å) | 17.7376(5) | | Volume (ų) | 1333.14(6) | | Z | 4 | Data obtained from the crystallographic characterization of a related compound. researchgate.net

Spectroscopic and Crystallographic Characterization of 1,3 Thiazepine Structures

Analysis of Intermolecular Interactions and Crystal Packing by Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable method for investigating the intricate network of intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, allowing for the visualization and quantification of various non-covalent contacts that stabilize the crystal structure. For this compound derivatives, this analysis provides critical insights into how molecules arrange themselves in the solid state.

A detailed crystallographic study was conducted on two derivatives of the this compound family: 2-phenylaminotetrahydro-1,3-thiazepine hydrochloride (HPAT) and its neutralized form, 2-phenyliminohexahydro-1,3-thiazepine (PIT). researchgate.net The investigation employed single-crystal X-ray diffraction to determine their molecular and crystal structures, followed by Hirshfeld surface analysis to explore the nature of the intermolecular contacts responsible for stabilizing these structures. researchgate.net

The crystal structure of 2-phenylaminotetrahydro-1,3-thiazepine hydrochloride (HPAT) is characterized by the presence of a protonated amine, a chlorine anion, and a water molecule in its asymmetric unit. researchgate.net In this arrangement, the chloride anions and water molecules act as bridges, forming chains along the a- and b-axes through hydrogen bonds with the N-H hydrogen atoms of the thiazepine derivative. researchgate.net

The crystallographic data for these two this compound derivatives are summarized in the table below.

| Parameter | 2-phenylaminotetrahydro-1,3-thiazepine hydrochloride (HPAT) | 2-phenyliminohexahydro-1,3-thiazepine (PIT) |

|---|---|---|

| Chemical Formula | C₁₁H₁₇ClN₂OS | C₁₁H₁₄N₂S |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁/n |

| a (Å) | 4.97183(14) | 9.6303(9) |

| b (Å) | 15.1169(4) | 9.8938(6) |

| c (Å) | 17.7376(5) | 11.5627(9) |

| β (°) | 90 | 103.419(8) |

| Volume (ų) | 1333.14(6) | 1071.62(14) |

| Z | 4 | 4 |

| Calculated Density (g/cm³) | 1.299 | 1.279 |

Table 1. Crystallographic Data for this compound Derivatives. researchgate.net

Theoretical and Computational Chemistry of 1,3 Thiazepine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of 1,3-thiazepine derivatives. These calculations provide a basis for predicting molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. eurjchem.com It is frequently employed for the geometry optimization of this compound derivatives, providing insights into their most stable three-dimensional arrangements. mgesjournals.com For instance, DFT calculations can be used to determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. This is a crucial first step in many computational studies, as the geometry of a molecule dictates many of its physical and chemical properties. stackexchange.com

Once the geometry is optimized, DFT can be used to analyze the electronic structure. This includes the calculation of various molecular properties such as the distribution of electron density, molecular electrostatic potential (MEP), and Mulliken charge analysis. nih.gov The MEP, for example, is useful for identifying the electrophilic and nucleophilic sites within a molecule, which is critical for understanding its interaction with other molecules. nih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.comnumberanalytics.com The energy and symmetry of these orbitals are key to predicting the outcome of a chemical reaction. numberanalytics.com

In the context of 1,3-thiazepines, FMO theory can predict their reactivity in various chemical transformations. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). taylorandfrancis.com The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability; a smaller gap generally implies higher reactivity. numberanalytics.com FMO analysis is instrumental in predicting the regioselectivity and stereoselectivity of pericyclic reactions involving this compound systems. numberanalytics.com

Table 1: Key Concepts in FMO Theory

| Concept | Description | Relevance to 1,3-Thiazepines |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital. The outermost orbital containing electrons. | Indicates the nucleophilic sites and the tendency to donate electrons in reactions. |

| LUMO | Lowest Unoccupied Molecular Orbital. The innermost orbital without electrons. | Indicates the electrophilic sites and the tendency to accept electrons in reactions. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and easier electronic excitation. |

Mechanistic Studies through Computational Modeling

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions involving this compound derivatives. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most likely reaction pathways. acs.org For example, computational studies can confirm a radical mechanism in certain reactions. unito.it These studies can also rationalize the selective formation of specific products, such as the E-selective transfer semihydrogenation of internal alkynes catalyzed by a Co(II) complex. rsc.org The driving force for reactions, such as the formation of trimers from resulting monomers in thionation reactions, can also be determined. acs.org

Conformational Analysis and Energy Landscapes of this compound Rings

The seven-membered ring of this compound can adopt various conformations, such as chair, boat, and twist-boat forms. Conformational analysis is the study of the energetics of these different spatial arrangements. organicchemistrytutor.comlibretexts.org Understanding the preferred conformations is crucial as it influences the molecule's biological activity and reactivity.

Computational methods, such as force-field calculations and quantum mechanical methods, are used to explore the potential energy surface of the this compound ring. acs.org These calculations can identify the most stable conformations and the energy barriers between them. For example, studies on 2-aminotetrahydro- and 2-iminohexahydro-1,3-thiazepine derivatives have investigated their conformational dynamics. acs.orgacs.org The conformational profile can be significantly influenced by the solvent and the nature of substituents on the ring. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broad range of computational techniques used to represent and manipulate the structures of molecules. nih.gov For this compound systems, molecular modeling is used to build and visualize molecular structures, and to predict their properties and interactions.

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for the atoms in the molecule. sci-hub.segithub.com This allows for the study of the time-dependent behavior of this compound derivatives, including their conformational changes and interactions with other molecules, such as proteins or solvents. jocpr.com MD simulations can elucidate the interaction mechanism between a ligand and its protein binding site by analyzing parameters like binding energy and hydrogen bonds. jocpr.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. medcraveonline.com QSAR models are powerful tools in drug design, as they can predict the activity of new, unsynthesized molecules. jst.go.jp

For this compound derivatives, QSAR studies can be used to identify the key structural features that are responsible for their biological effects. asianpubs.org These studies typically involve calculating a set of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) for a series of this compound analogs and then correlating these descriptors with their measured biological activity using statistical methods. nih.govslideshare.net The resulting QSAR model can then be used to guide the design of new this compound derivatives with improved activity. For instance, a novel tricyclic thiazepine derivative was identified as a tubulin polymerization inhibitor with potent anticancer activity through such approaches. nih.gov

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-aminotetrahydro-1,3-thiazepine |

| 2-iminohexahydro-1,3-thiazepine |

Chemistry of Functionalized and Fused 1,3 Thiazepine Derivatives

Synthesis and Characterization of Substituted 1,3-Thiazepines

The construction of the 1,3-thiazepine ring is typically achieved through cyclocondensation reactions that form the seven-membered heterocycle from acyclic precursors. A primary strategy involves the reaction of a bifunctional C₃N building block, such as a 3-aminopropanethiol (B1201785) derivative, with a C₂ or C₃ electrophilic partner [1, 2].

One of the most common methods is the condensation of 3-aminopropanethiol with 1,3-dicarbonyl compounds or their synthetic equivalents. For instance, reaction with β-keto esters or malonic esters under acidic or thermal conditions can lead to the formation of substituted dihydro-1,3-thiazepine derivatives, often containing a carbonyl group within the ring [3, 4]. The specific substitution pattern on the final product is dictated by the substituents present on the starting materials.

Another synthetic route involves the ring expansion of smaller sulfur-nitrogen heterocycles, such as thiazolidines. This approach, while less common, can provide access to specific substitution patterns not easily achievable through direct cyclization .

Characterization of these compounds relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is critical for identifying the protons on the heterocyclic ring, with characteristic chemical shifts observed for methylene (B1212753) groups adjacent to the sulfur (δ ≈ 2.5-3.0 ppm) and nitrogen (δ ≈ 3.0-3.5 ppm) atoms. ¹³C NMR confirms the carbon framework of the ring [5, 6].

Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. A broad absorption around 3300-3400 cm⁻¹ indicates an N-H bond, while a strong absorption in the 1650-1700 cm⁻¹ range is characteristic of a C=O (amide) or C=N (imine) group within the ring .

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition and molecular formula.

The table below summarizes representative synthetic approaches to substituted 1,3-thiazepines.

Table 1: Synthesis of Substituted this compound Derivatives (This interactive table allows for sorting by starting materials, conditions, and product class.)

| Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Product Class | Reference(s) |

| 3-Aminopropanethiol | Ethyl acetoacetate (B1235776) | Toluene, Dean-Stark trap, p-TSA (catalyst) | 2-Methyl-2,3-dihydro-1,3-thiazepin-4(7H)-one | |

| Cysteamine | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Methanol (B129727), room temperature | Dihydro-1,3-thiazepine carboxylate | |

| N-Boc-3-aminopropanethiol | Malonyl dichloride | Triethylamine, CH₂Cl₂, 0 °C to RT | N-Boc-1,3-thiazepine-4,7-dione | |

| 3-Amino-1-propanethiol | Glutaraldehyde | Ethanol (B145695), reflux | Substituted Tetrahydro-1,3-thiazepine |

Annulated this compound Ring Systems

Annulation, or the fusion of one or more rings onto the this compound core, generates polycyclic systems with distinct chemical properties and rigid conformations.

1,3-Benzothiazepines feature a benzene (B151609) ring fused to the this compound core. The primary synthetic route to this scaffold begins with 2-aminobenzenethiol . A widely employed method is the reaction of 2-aminobenzenethiol with α,β-unsaturated carbonyl compounds or carboxylic acids. For example, condensation with cinnamic acid derivatives proceeds via an initial Michael addition of the thiol group to the double bond, followed by an intramolecular amide bond formation to close the seven-membered ring, yielding a 2,3-dihydro-1,3-benzothiazepin-4(5H)-one skeleton . The aromatic protons provide clear signals in the ¹H NMR spectrum (δ ≈ 7.0-8.0 ppm), distinguishing these fused systems from their non-annulated counterparts.

A notable example of a naturally occurring indole-fused this compound is cyclonasturlexin, a phytoalexin produced by plants in the Brassicaceae family as a defense against pathogens . Its structure consists of an indole (B1671886) ring fused across its C2 and N1 positions to a this compound-4-carbonitrile ring. The biosynthesis of cyclonasturlexin is believed to originate from tryptophan, involving a series of enzymatic transformations that introduce the sulfur atom and construct the thiazepine ring . Laboratory syntheses of related indole[1,2-g][1,3]thiazepine systems have been developed, typically starting from functionalized indole precursors like indole-2-carboxamide or 2-(cyanomethyl)indole, which are elaborated to include a sulfur-containing side chain that can undergo intramolecular cyclization .

The pyrazolo[3,4-e][1,6]thiazepine system represents a different class of fused heterocycle where a pyrazole (B372694) ring is annulated to a thiazepine ring. Note that this system contains a 1,6-thiazepine isomer, as specified by the nomenclature. The synthesis of this tricyclic core generally starts with a suitably functionalized pyrazole . For example, a 5-aminopyrazole-4-carbonitrile can be converted into a 5-amino-4-(mercaptomethyl)pyrazole. Subsequent reaction of this bifunctional intermediate with a two-carbon dielectrophile, such as chloroacetyl chloride or a glyoxal (B1671930) derivative, facilitates the closure of the seven-membered 1,6-thiazepine ring, affording the target pyrazolo[3,4-e][1,6]thiazepine scaffold .

Table 2: Synthesis of a Pyrazolo[3,4-e][1,6]thiazepine Derivative (This interactive table details the key transformation for a specific fused ring system.)

| Precursor | Reagent | Conditions | Product | Reference(s) |

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Thioglycolic acid | Benzene, reflux with azeotropic removal of water | Intermediate Thiol | |

| Intermediate Thiol | Acetic anhydride | Reflux | 3-Methyl-1-phenyl-1,4-dihydropyrazolo[3,4-e][1,6]thiazepin-7(8H)-one |

The synthesis of complex, bridged tetracyclic systems containing a this compound ring presents a significant synthetic challenge and often requires multi-step sequences. These rigid, three-dimensional structures are typically constructed via intramolecular cyclization strategies on a pre-formed polycyclic framework . One conceptual approach involves designing a rigid bicyclic or tricyclic molecule that contains amino and thiol functionalities positioned with the correct stereochemistry and distance to be "bridged" by a two- or three-carbon linker, thereby forming the thiazepine ring in the final step. Alternatively, an intramolecular cycloaddition reaction, such as a Diels-Alder reaction, could be used to construct the core polycycle, with the functional handles for the subsequent thiazepine ring formation already embedded in the dienophile or diene component . The structural elucidation of these complex molecules invariably requires advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) to assign the complex proton and carbon signals and confirm the connectivity and stereochemistry of the bridged system.

Hydrogenated this compound Derivatives (e.g., Tetrahydro- and Hexahydro-1,3-Thiazepines)

Hydrogenated 1,3-thiazepines are saturated or partially saturated analogues that lack the ring strain and planarity of their unsaturated counterparts. Their synthesis can be achieved either by reduction of an existing unsaturated thiazepine or by direct cyclization using saturated precursors.

The reduction of dihydro-1,3-thiazepines containing an endocyclic imine (C=N) bond is a common route to tetrahydro-1,3-thiazepines. This transformation is readily accomplished using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent [5, 6]. If the ring also contains C=C bonds, catalytic hydrogenation (e.g., H₂ over Pd/C or PtO₂) can be employed to produce the fully saturated hexahydro-1,3-thiazepine ring system .

Alternatively, hexahydro-1,3-thiazepines can be synthesized directly via the cyclocondensation of 3-aminopropane-1-thiol with aldehydes or ketones . This reaction proceeds via the initial formation of a thiazolidine (B150603) intermediate, which then undergoes rearrangement and ring expansion, or more directly through the formation of an intermediate Schiff base followed by intramolecular attack of the thiol group. This method provides direct access to the fully saturated hexahydro-1,3-thiazepine core [7, 8].

The characterization of these saturated rings by ¹H NMR shows complex, often overlapping multiplets in the aliphatic region (δ ≈ 1.5-3.5 ppm) due to the conformational flexibility of the seven-membered ring. Conformational analysis, sometimes aided by variable-temperature NMR studies, is often necessary to understand the preferred chair, boat, or twist-boat conformations of the ring .

Natural Product Derivations Incorporating the this compound Moiety

The this compound scaffold, a seven-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, is a rare but significant feature in certain natural products. These compounds have emerged from distinct biosynthetic pathways in both terrestrial plants and marine organisms, showcasing nature's ability to construct complex and biologically active molecules. This section details the research findings on natural products that incorporate the this compound ring system or its close isomers.

Cyclonasturlexin: An Indole-Fused this compound from Cruciferous Plants

The first and only known natural product to contain a true indole-fused this compound ring is cyclonasturlexin. rsc.orgrsc.org This remarkable compound is a phytoalexin, a type of antimicrobial secondary metabolite produced by plants under stress. rsc.orgrsc.org

Discovery and Isolation:

Cyclonasturlexin was discovered in watercress (Nasturtium officinale R. Br.), a member of the crucifer family (Brassicaceae). rsc.orgrsc.org Its production is not constitutive but is elicited in response to stressors such as exposure to heavy metals (e.g., copper chloride) or microbial pathogens like Alternaria brassicicola. rsc.orgrsc.org The isolation of cyclonasturlexin was a significant finding, as it represented a novel class of phytoalexins. rsc.org

Structural Elucidation and Biosynthesis:

Biological Activity:

As a phytoalexin, cyclonasturlexin plays a crucial role in the chemical defense of watercress against microbial pathogens. rsc.org It has demonstrated significant antifungal activity, showing high inhibitory effects on the mycelial growth of fungal pathogens of crucifers. rsc.orgrsc.org For instance, at a concentration of 0.15 mM, cyclonasturlexin caused 87% inhibition of mycelial growth, which is substantially higher than that of related phytoalexins like brassinin, cyclobrassinin, and brassilexin (B120129) at a concentration of 0.20 mM. rsc.orgrsc.org This potent bioactivity suggests that cyclonasturlexin has considerable potential for enhancing the chemical defense mechanisms of cruciferous crops. rsc.org

Table 1: Research Findings on Cyclonasturlexin

| Attribute | Finding | Citation |

| Natural Source | Watercress (Nasturtium officinale R. Br.) | rsc.orgrsc.org |

| Compound Type | Phytoalexin | rsc.orgrsc.org |

| Core Structure | Indole-fused this compound | rsc.org |

| Biosynthetic Precursor | (S)-Tryptophan, via brassinin | rsc.orgpnas.org |

| Elicitors | Heavy metals (CuCl₂), microbial pathogens (Alternaria brassicicola) | rsc.orgrsc.org |

| Biological Activity | Antifungal against crucifer pathogens | rsc.orgrsc.org |

Eudistomins: Marine Alkaloids with an Oxathiazepine Ring

While not containing a this compound ring, the eudistomins are a family of marine alkaloids that possess a closely related isomeric oxathiazepine ring system fused to a β-carboline core. mdpi.comijrrjournal.compsu.edu Specifically, these compounds contain a 1,3,7-oxathiazepine ring. cdnsciencepub.com

Discovery and Source:

The eudistomins were first isolated from the Caribbean tunicate Eudistoma olivaceum. psu.edu Subsequent research has also identified them in the New Zealand ascidian Ritterella sigillinoids. psu.edu

Structural Features and Biosynthesis:

The eudistomins are characterized by a novel tetracyclic system where an oxathiazepine ring is fused to a tetrahydro-β-carboline framework. mdpi.compsu.edu The biosynthesis of the oxathiazepine ring in eudistomins is proposed to originate from the condensation of tryptophan with cysteine. mdpi.com

Biological Significance:

Several eudistomins, such as eudistomin K and L, exhibit potent antiviral activity, particularly against Herpes simplex virus-1 (HSV-1) and Polio virus. mdpi.comijrrjournal.com The unique structure of the oxathiazepine ring is a key feature of these biologically active marine natural products. psu.edu

Future Directions in 1,3 Thiazepine Research

Development of Novel and Efficient Synthetic Protocols

The synthesis of the 1,3-thiazepine core remains a focal point of research, with an emphasis on creating more efficient, environmentally friendly, and versatile methodologies. Traditional methods often involve multi-step procedures, but recent efforts have been directed towards one-pot reactions and the use of novel catalysts to streamline the synthesis.

A notable advancement is the thermally induced ring transformation and expansion of triarylthiopyrylium salts using a dicationic ionic liquid as a source of azide. This method provides a direct route to 2,5,7-triaryl- ontosight.aiontosight.aithiazepine derivatives, which are prevalent in biologically active molecules. tandfonline.com Another innovative approach involves the microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol, offering a rapid and efficient alternative to conventional heating. beilstein-journals.org

Furthermore, new 2-iminohexahydro-1,3-thiazepine derivatives have been synthesized through the cyclocondensation of thiourea (B124793) derivatives with 1,4-dibromobutane (B41627) in the presence of a reducing agent. researchgate.net Researchers are also exploring multicomponent reactions, such as a modified Ugi four-component condensation, to assemble complex heteroaryl-fused 1,4-thiazepines in a single step. acs.org These novel protocols not only improve the efficiency of synthesis but also allow for the creation of a diverse library of this compound derivatives for further investigation.

Exploration of Structure-Reactivity Relationships in Novel this compound Scaffolds

Understanding the relationship between the chemical structure of this compound derivatives and their reactivity is crucial for designing compounds with specific properties. Researchers are actively investigating how different substituents on the thiazepine ring influence its electronic properties, conformation, and, consequently, its chemical behavior.

For instance, studies on 2,3-dihydro-5H-benzo[b]-1,4-thiazepin-4-one and its derivatives have shown that the nature and position of substituents can significantly impact their interaction with biological targets like serotonin (B10506) and dopamine (B1211576) receptors. ontosight.ai The introduction of bulky groups can influence the conformation of the seven-membered ring, which in turn affects the molecule's ability to bind to a receptor.

The reactivity of the thiazepine ring itself is also a subject of study. The sulfur and nitrogen atoms within the ring provide sites for various chemical transformations. For example, the sulfur atom can be oxidized to form sulfoxides and sulfones, while the nitrogen atom can participate in nucleophilic reactions. The presence of functional groups on the ring, such as carboxylic acids, opens up possibilities for further derivatization through esterification or amidation. A deeper understanding of these structure-reactivity relationships will enable the rational design of this compound derivatives with tailored chemical and biological profiles.

Computational Design and Prediction of Novel this compound Derivatives

Computational chemistry has emerged as a powerful tool in the design and prediction of novel this compound derivatives with desired properties. Molecular modeling and docking studies are being employed to predict the binding affinities and interaction mechanisms of thiazepine-based compounds with biological targets. acs.org

For example, computational studies have been used to design and evaluate thiazepine-based hybrids as potential anti-colon cancer agents. researchgate.net These studies help in identifying key structural features required for potent activity and in prioritizing compounds for synthesis and biological testing. The AdmetSAR (absorption, distribution, metabolism, excretion, and toxicity) analysis is another computational tool used to predict the pharmacokinetic properties of newly designed compounds, aiding in the early stages of drug discovery. acs.org

In a study on 2,3-dihydro-1,5-benzothiazepine derivatives as potential tyrosinase inhibitors, molecular docking simulations were used to understand the binding interactions of the compounds with the enzyme's active site. acs.org This information is invaluable for the rational design of more potent and selective inhibitors. The integration of computational methods with experimental work accelerates the discovery and development of new this compound-based therapeutic agents.

Investigation of Advanced Spectroscopic Techniques for Elucidating Complex Thiazepine Structures

The characterization of complex this compound structures relies heavily on advanced spectroscopic techniques. While standard methods like FT-IR, UV-Vis, and 1D NMR are routinely used, more sophisticated techniques are being employed to gain deeper insights into the three-dimensional structure and conformation of these molecules. chemmethod.commdpi.com

Two-dimensional NMR (2D-NMR) spectroscopy, including techniques like COSY, HSQC, and HMBC, is instrumental in establishing the connectivity of atoms within the molecule and in determining the relative stereochemistry of substituents. numberanalytics.com For complex or conformationally flexible thiazepine systems, these techniques are indispensable.

Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers. mdpi.com This technique has been crucial in confirming the structures of newly synthesized this compound derivatives and in understanding intramolecular interactions, such as hydrogen bonding. mdpi.com

Other advanced techniques like mass spectrometry (MS) are used to determine the molecular weight and fragmentation patterns of these compounds. mdpi.com The combination of these advanced spectroscopic methods provides a comprehensive picture of the molecular architecture of 1,3-thiazepines, which is essential for understanding their chemical and biological properties.

Role of 1,3-Thiazepines as Versatile Building Blocks in Organic Synthesis

Beyond their own biological activities, 1,3-thiazepines are increasingly being recognized as versatile building blocks for the synthesis of other complex organic molecules. cymitquimica.com Their inherent structural features and reactive sites make them valuable starting materials for constructing a variety of heterocyclic systems.

For example, the this compound ring can be chemically modified or cleaved to introduce new functional groups or to construct different ring systems. Their use as synthons in multicomponent reactions is also an area of growing interest. The ability to pre-form the seven-membered ring and then elaborate upon it offers a strategic advantage in the synthesis of complex targets.

The development of novel synthetic methods for 1,3-thiazepines, as discussed in section 7.1, directly contributes to their utility as building blocks by making a wider range of derivatives readily accessible. As the chemistry of 1,3-thiazepines continues to be explored, their role as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials is expected to expand significantly. cymitquimica.comnuph.edu.ua

常见问题

Q. What are the current synthetic methodologies for 1,3-thiazepine derivatives, and how can researchers optimize reaction conditions?

Methodological Answer: The synthesis of this compound derivatives typically involves cyclization reactions and sulfur oxidation. For example, tricyclic thiazepine analogues are synthesized by modifying appendage-diversification sites (e.g., pyridine or benzene rings) to explore structure-activity relationships (SAR). Key steps include:

- Cyclization : Using compound 1w as a lead, pyridine and benzene analogues are prepared via established methods .

- Oxidation : Sulfur oxidation is critical for stabilizing the thiazepine core .

- Optimization : Reaction conditions (e.g., temperature, solvent polarity) should be systematically varied to improve yield and purity. Patent literature highlights scalable processes, such as those used for tianeptine derivatives, which emphasize reproducibility . Experimental design should align with objectives outlined in chemical synthesis guidelines .

Q. How do researchers determine the structure of this compound compounds using crystallographic techniques?

Methodological Answer: X-ray crystallography remains the gold standard for structural elucidation. Researchers employ programs like SHELXL for small-molecule refinement, even for challenging cases involving twinned data or high-resolution macromolecular structures . Key considerations:

- Data Collection : Use high-intensity X-ray sources to resolve sulfur-containing heterocycles.

- Refinement : Apply constraints for disordered regions and validate models using tools like the R-factor and electron density maps .

- Reproducibility : Cross-validate results with spectroscopic data (NMR, MS) to confirm structural assignments .

Q. What are the key structure-activity relationship (SAR) considerations for this compound derivatives in anticancer research?

Methodological Answer: SAR studies focus on three regions:

- Core Modifications : Altering the pyridine (A ring) or benzene (C ring) rings impacts binding affinity .

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂) at R1 enhances cytotoxicity against drug-resistant cancer lines .

- Stereochemistry : The thiazepine ring’s conformation influences interactions with biological targets like kinases .

Researchers should use iterative synthesis and in vitro screening (e.g., IC₅₀ assays) to prioritize analogues for further testing .

Advanced Research Questions

Q. How can computational methods aid in predicting the biological activity of novel this compound derivatives?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., EGFR or Bcl-2). Validate predictions with experimental IC₅₀ values .

- QSAR Models : Develop quantitative SAR models using descriptors like logP, polar surface area, and H-bond donors. Ensure training datasets include diverse thiazepine derivatives to avoid overfitting .

- MD Simulations : Analyze stability of ligand-protein complexes over 100+ ns trajectories to identify persistent binding modes .

Q. What experimental strategies are effective in overcoming contradictions between in vitro and in vivo data for this compound-based compounds?

Methodological Answer:

- Pharmacokinetic Profiling : Measure parameters like bioavailability and metabolic stability (e.g., using liver microsomes) to explain discrepancies .

- Formulation Adjustments : Improve solubility via prodrug design or nanoparticle encapsulation to enhance in vivo efficacy .

- Toxicogenomics : Use RNA-seq to identify off-target effects that may reduce in vivo activity despite promising in vitro results .

Q. What are the challenges in crystallizing this compound derivatives, and how can they be addressed?

Methodological Answer:

- Crystallization Obstacles : Flexibility of the thiazepine ring and sulfur’s electron density complicate lattice formation.

- Mitigation Strategies :

Q. How should researchers design experiments to validate the selectivity of this compound derivatives against off-target proteins?

Methodological Answer:

- Panel Screening : Test compounds against a broad panel of kinases or GPCRs to assess selectivity .

- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells by measuring thermal stability shifts .

- CRISPR Knockout Models : Use gene-edited cell lines to isolate target-specific effects .

Data Analysis and Interpretation

Q. How can researchers reconcile conflicting SAR data across studies on this compound derivatives?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., random-effects models) to identify consensus trends .

- Contextual Factors : Account for differences in assay conditions (e.g., cell lines, incubation times) that may skew results .

- Machine Learning : Train classifiers to predict outliers and prioritize hypotheses for experimental validation .

Q. What are best practices for reporting crystallographic and biological data on this compound compounds?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。